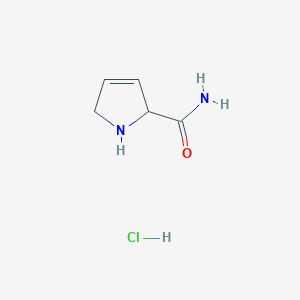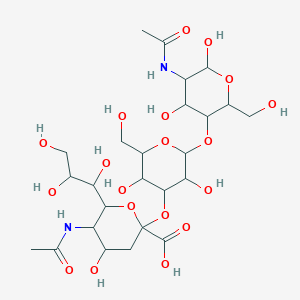
Ag(fod)(PEt3)(Ag(fod)(PEt3))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is an organometallic compound with the molecular formula C10H10AgF7O2.C6H15P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its yellow liquid to low melting solid form and is sensitive to light, requiring storage in cold conditions .
Vorbereitungsmethoden
The synthesis of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) involves the reaction of ethylphosphine (EtPH2) with silver chloride (AgCl) under alkaline conditions. During the reaction, silver chloride reacts with the base to form silver hydroxide, which then reacts with ethylphosphine to produce the desired compound[2][2]. The reaction conditions typically require careful control of temperature and pH to ensure the formation of the compound.
Analyse Chemischer Reaktionen
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silver oxide and other by-products.
Reduction: It can be reduced to form elemental silver and other reduced species.
Wissenschaftliche Forschungsanwendungen
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has several scientific research applications:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the study of metal-ligand interactions.
Wirkmechanismus
The mechanism of action of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) involves its interaction with molecular targets through its silver ion and triethylphosphine ligand. The silver ion can interact with various biological molecules, leading to antimicrobial effects, while the triethylphosphine ligand can modulate the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) can be compared with similar compounds such as:
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)gold(I): Similar in structure but contains gold instead of silver.
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(I): Contains copper instead of silver.
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)platinum(II): Contains platinum and has different reactivity and applications.
These comparisons highlight the uniqueness of the silver compound in terms of its reactivity, stability, and applications.
Eigenschaften
Molekularformel |
C16H26AgF7O2P |
|---|---|
Molekulargewicht |
522.21 g/mol |
IUPAC-Name |
(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;silver;triethylphosphane |
InChI |
InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,18H,1-3H3;4-6H2,1-3H3;/b5-4-;; |
InChI-Schlüssel |
OYYPKYOOQQYOIY-WNCVTPEDSA-N |
Isomerische SMILES |
CCP(CC)CC.CC(C)(C)/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/O.[Ag] |
Kanonische SMILES |
CCP(CC)CC.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


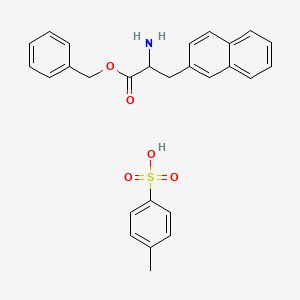
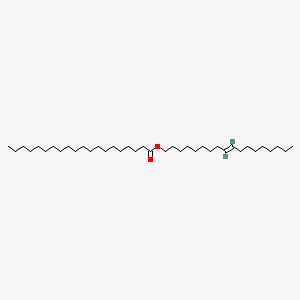
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)

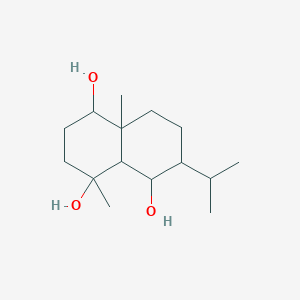

![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
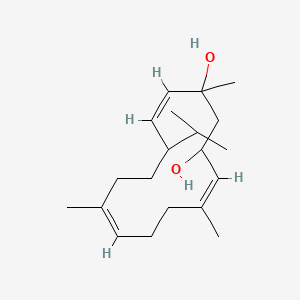
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)
